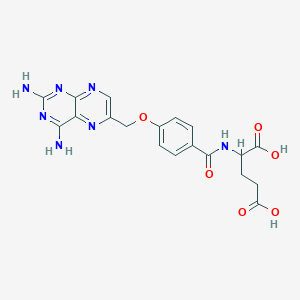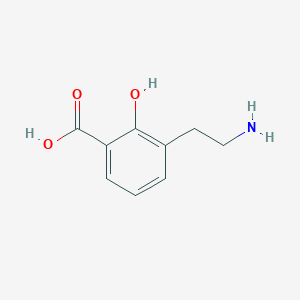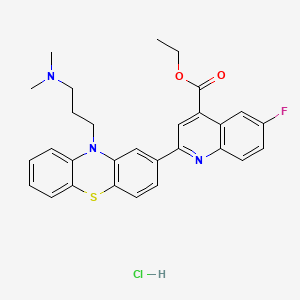
4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride is a complex organic compound that belongs to the quinoline and phenothiazine families This compound is characterized by its unique structure, which includes a quinolinecarboxylic acid core, a phenothiazine moiety, and a dimethylamino propyl side chain
Preparation Methods
The synthesis of 4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of the quinolinecarboxylic acid and phenothiazine derivatives.
Reaction Conditions: The quinolinecarboxylic acid is reacted with the phenothiazine derivative in the presence of a suitable catalyst and solvent. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Esterification: The ethyl ester group is introduced through an esterification reaction using ethanol and a suitable acid catalyst.
Final Product: The final product is obtained as a monohydrochloride salt through the addition of hydrochloric acid.
Chemical Reactions Analysis
4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline ring, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription.
Pathways: It interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation. The compound may also modulate neurotransmitter levels in the brain, contributing to its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride can be compared with other similar compounds:
Quinolone Derivatives: Compounds like ciprofloxacin and levofloxacin share the quinoline core and exhibit similar antibacterial activities. the presence of the phenothiazine moiety in the target compound provides additional pharmacological properties.
Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine are well-known phenothiazine derivatives used as antipsychotic and antihistamine agents. The incorporation of the quinolinecarboxylic acid moiety in the target compound enhances its potential therapeutic applications.
Fluorinated Compounds:
Properties
CAS No. |
72170-36-6 |
|---|---|
Molecular Formula |
C29H29ClFN3O2S |
Molecular Weight |
538.1 g/mol |
IUPAC Name |
ethyl 2-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]-6-fluoroquinoline-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C29H28FN3O2S.ClH/c1-4-35-29(34)22-18-24(31-23-12-11-20(30)17-21(22)23)19-10-13-28-26(16-19)33(15-7-14-32(2)3)25-8-5-6-9-27(25)36-28;/h5-6,8-13,16-18H,4,7,14-15H2,1-3H3;1H |
InChI Key |
HBJQNDFCWDSIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)F)C3=CC4=C(C=C3)SC5=CC=CC=C5N4CCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


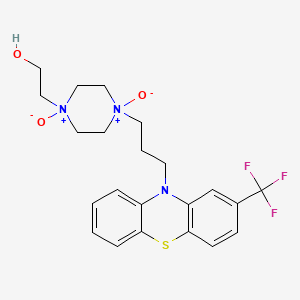
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13407636.png)
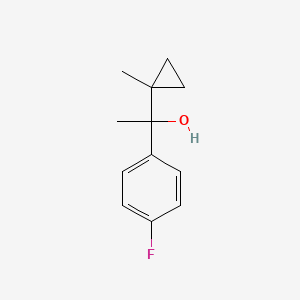
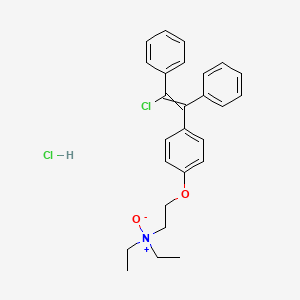
![1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407650.png)
![N-[(oxolan-2-yl)methyl]cyclohexanamine](/img/structure/B13407653.png)
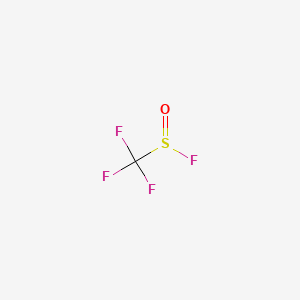
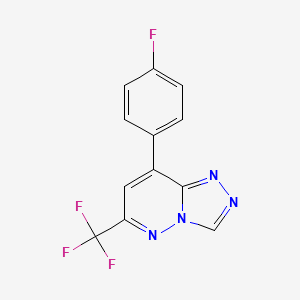
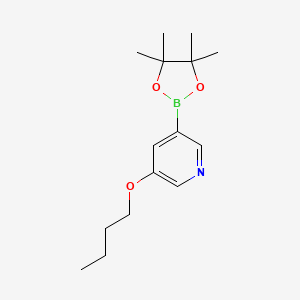
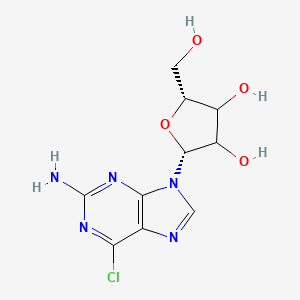
![3,4-Dichloro-n'-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B13407680.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13407691.png)
